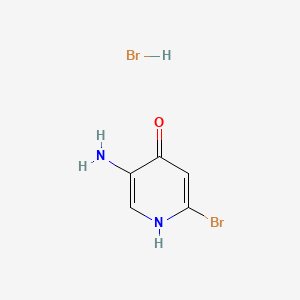
5-Amino-2-bromopyridin-4-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-bromopyridin-4-ol hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
The synthesis of 5-Amino-2-bromopyridin-4-ol hydrobromide typically involves the bromination of 2-amino-4-hydroxypyridine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.
Análisis De Reacciones Químicas
5-Amino-2-bromopyridin-4-ol hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Amino-2-bromopyridin-4-ol hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-bromopyridin-4-ol hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
Comparación Con Compuestos Similares
Similar compounds include:
2-Amino-5-bromopyridine: Another brominated pyridine derivative with similar properties.
2-Amino-4-bromopyridine: Differing in the position of the bromine atom.
2-Amino-5-chloropyridine: A chlorinated analogue with different reactivity.
5-Amino-2-bromopyridin-4-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups, which can participate in a wider range of chemical reactions and interactions compared to its analogues .
Propiedades
Fórmula molecular |
C5H6Br2N2O |
|---|---|
Peso molecular |
269.92 g/mol |
Nombre IUPAC |
5-amino-2-bromo-1H-pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-5-1-4(9)3(7)2-8-5;/h1-2H,7H2,(H,8,9);1H |
Clave InChI |
OVHSWNVRBLFGPK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)N)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


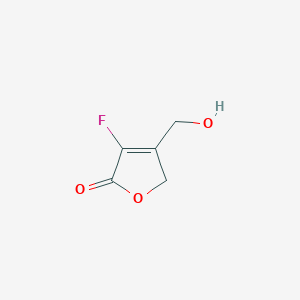
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
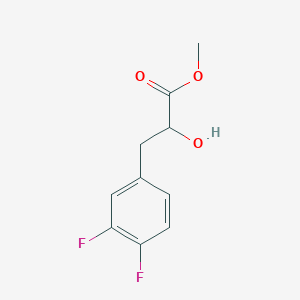

![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)
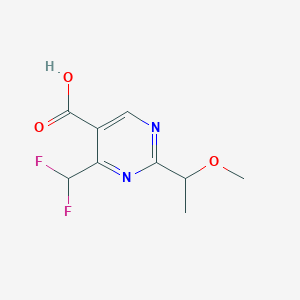

![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
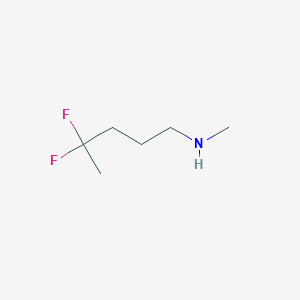
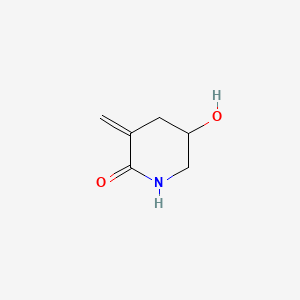
![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)
![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)
